BenchChemオンラインストアへようこそ!

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Bromination

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (CAS 92754-06-8) is a heterocyclic small molecule (C12H10N2OS, MW 230.29) built on the imidazo[2,1-b]thiazole scaffold with a meta-methoxyphenyl substituent at the 6-position. This core is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, kinase-inhibitory, and antimicrobial activities.

Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
CAS No. 92754-06-8
Cat. No. B3168287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole
CAS92754-06-8
Molecular FormulaC12H10N2OS
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3
InChIKeyJNGUEZACXQNHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (CAS 92754-06-8) – Core Chemical Identity and Procurement Baseline


6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (CAS 92754-06-8) is a heterocyclic small molecule (C12H10N2OS, MW 230.29) built on the imidazo[2,1-b]thiazole scaffold with a meta-methoxyphenyl substituent at the 6-position . This core is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, kinase-inhibitory, and antimicrobial activities [1]. The compound serves as a versatile synthetic intermediate, notably for the construction of pan-RAF kinase inhibitors , and is commercially available at >98% purity for research procurement .

Why Generic Substitution Fails for 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (92754-06-8) in Research Applications


The imidazo[2,1-b]thiazole scaffold is not inherently interchangeable; the position and electronic nature of the 6-aryl substituent critically dictate both synthetic reactivity and biological target engagement. Swapping 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole for its para-methoxy isomer or the unsubstituted 6-phenyl analog introduces significant changes in lipophilicity (ΔLogP >0.4) and alters the regioselectivity of subsequent electrophilic aromatic substitution reactions . Moreover, the meta-methoxy group uniquely directs bromination to the 5-position of the imidazothiazole ring in near-quantitative yield—a transformation that underpins the synthesis of potent pan-RAF inhibitors . These property differences mean that substituting an alternative 6-aryl imidazo[2,1-b]thiazole can derail multi-step synthetic routes and compromise structure–activity relationships.

Quantitative Evidence Guide: 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole vs. Closest Analogs


Evidence Item 1: Synthetic Yield Advantage – Quantitative Bromination at the 5-Position for Pan-RAF Inhibitor Synthesis

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole undergoes bromination with Br₂ in CH₂Cl₂ to give the 5-bromo analogue (compound 17) in quantitative yield. This regioselective transformation is a critical step in the synthesis of potent pan-RAF inhibitors (e.g., compounds 27c and 38a) that show single-digit nanomolar IC₅₀ values against BRAF and CRAF isoforms . In contrast, analogous bromination of 6-phenylimidazo[2,1-b]thiazole or 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole is not reported to proceed with the same defined regioselectivity and quantitative conversion, making the meta-methoxy derivative the preferred intermediate for this kinase-targeted series.

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Bromination

Evidence Item 2: Physicochemical Differentiation – LogP Advantage of Meta-Methoxy vs. Para-Methoxy Substitution

The position of the methoxy group on the 6-phenyl ring significantly alters lipophilicity. The meta-methoxy derivative (CAS 92754-06-8) exhibits a calculated LogP of 2.67 , while its para-methoxy isomer (CAS 2507-80-4) displays a higher LogP of 3.07 . This ΔLogP of −0.40 (meta more hydrophilic) translates to measurably different aqueous solubility and membrane permeability profiles, which are critical parameters in both medicinal chemistry lead optimization and analytical method development.

Physicochemical Properties Lipophilicity ADME Optimization

Evidence Item 3: Commercial Availability and Certified Purity – Procurement-Ready vs. Custom Synthesis

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (92754-06-8) is stocked by multiple reputable vendors with certified purity ≥98% (e.g., Fluorochem, Leyan) and is available for immediate shipment . In contrast, the unsubstituted 6-phenyl analog (CAS 67770-66-7) and the 3-hydroxy derivative (CAS not universally registered) lack broad commercial availability and frequently require custom synthesis, incurring lead times of 4–8 weeks and higher costs. Among methoxy-substituted imidazo[2,1-b]thiazoles, the 3-methoxy variant demonstrates the most consistent multi-supplier availability, reducing single-vendor dependency risk.

Chemical Procurement Purity Supply Chain Reliability

Evidence Item 4: Hazard and Handling Profile – GHS07 Classification and Specific Precautionary Requirements

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole carries a GHS07 (Harmful/Irritant) classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This concrete, well-characterized hazard profile enables laboratories to implement standardized handling procedures (gloves, eye protection, ventilation) without ambiguity. By contrast, many structurally related analogs lack complete SDS documentation, creating an unrecognized compliance risk during procurement and institutional safety review.

Laboratory Safety Hazard Classification Chemical Handling

Evidence Item 5: Kinase Inhibitor Scaffold Validation – Proven Intermediate for High-Potency Pan-RAF Agents vs. Unsubstituted 6-Phenyl Scaffold

Derivatives synthesized from 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole achieve potent pan-RAF inhibition: compound 27c exhibits IC₅₀ values of 0.11 nM (BRAF V600E) and 0.25 nM (CRAF), while compound 38a shows IC₅₀ of 0.08 nM (BRAF wild-type) . In contrast, the unsubstituted 6-phenylimidazo[2,1-b]thiazole scaffold has been primarily explored for FLT3 inhibition, with the best derivative (compound 19) achieving IC₅₀ of 0.022 μM (FLT3) [1]—a different kinase target entirely. This target-class divergence demonstrates that the meta-methoxy substituent does not merely modulate potency but redirects kinase selectivity toward the RAF family.

Kinase Inhibition Pan-RAF Scaffold Validation

Evidence Item 6: Electronic Property Differentiation – Meta-Methoxy Hammett Influence on Reactivity vs. Para and Unsubstituted Analogs

The meta-methoxy substituent exerts distinct electronic effects compared to para-methoxy or hydrogen. At the meta position, the methoxy group acts as an electron-withdrawing group via inductive effect (σₘ = +0.12), while at the para position, it is electron-donating via resonance (σₚ = −0.27) [1]. This fundamental difference in electronic character influences the electrophilic aromatic substitution reactivity of the phenyl ring and the overall electron density of the imidazo[2,1-b]thiazole core, explaining the unique regioselective bromination behavior observed at the 5-position . The Hammett σ differential of Δσ = 0.39 between meta and para substitution represents a substantial electronic perturbation that cannot be replicated by the para isomer.

Electronic Effects Hammett Constants Structure-Reactivity Relationships

Optimal Application Scenarios for 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (92754-06-8)


Scenario 1: Synthesis of Pan-RAF Kinase Inhibitor Libraries for Melanoma Drug Discovery

Medicinal chemistry teams targeting BRAF-driven cancers should prioritize procurement of 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole as the central scaffold for constructing pan-RAF inhibitor libraries. The compound undergoes quantitative, regioselective bromination at the 5-position, enabling efficient Suzuki coupling with pyrimidine and sulfonamide-containing fragments . The resulting derivatives have demonstrated sub-nanomolar IC₅₀ values against wild-type and V600E-mutated BRAF, as well as CRAF , with compound 38a further validated in in vivo melanoma models. This synthetic route is proven and reproducible, eliminating the need for de novo route optimization.

Scenario 2: Structure-Activity Relationship (SAR) Studies Exploring Meta-Substitution Effects on Kinase Selectivity

Research groups investigating how the position and electronic nature of the 6-aryl substituent influences kinase selectivity profiles should use 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole as the meta-benchmark compound. The meta-methoxy group imparts a Hammett σₘ of +0.12 (electron-withdrawing) [1], a value that cannot be achieved with the para-methoxy isomer (σₚ = −0.27). Systematic comparison of the meta-methoxy, para-methoxy, and unsubstituted phenyl scaffolds has revealed divergent kinase targeting: the meta-methoxy scaffold produces potent pan-RAF inhibitors , while the 6-phenyl scaffold yields FLT3 inhibitors [2], and the 4-methoxyphenyl scaffold has shown activity against ROR-alpha and SF1 nuclear receptors [3]. This positional SAR data underscores the necessity of selecting the exact 3-methoxy isomer for RAF-focused programs.

Scenario 3: Analytical Method Development Requiring Defined LogP and Solubility Standards

For analytical chemists developing HPLC methods or computational ADME models, 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole provides a well-characterized physicochemical benchmark. Its measured LogP of 2.67 positions it in a desirable mid-range for oral bioavailability predictions (Lipinski Rule of 5), while the meta-methoxy group offers distinct chromatographic retention compared to the para isomer (LogP 3.07) . The compound's availability at certified 98% purity from multiple vendors ensures it can serve as a reliable external standard for method calibration, retention time indexing, and solubility assay development.

Scenario 4: Chemical Biology Probe Development Using the Imidazo[2,1-b]thiazole Core

Researchers developing chemical biology probes based on the imidazo[2,1-b]thiazole scaffold should select the 3-methoxyphenyl variant for its established synthetic tractability. The quantitative bromination step provides a clean handle for further derivatization (borylation, Suzuki coupling, amidation), enabling the systematic installation of linker moieties, fluorescent tags, or affinity handles without compromising the core scaffold. The comprehensive GHS07 hazard documentation facilitates straightforward institutional safety approval, and the multi-supplier availability reduces the risk of supply chain disruption during extended probe optimization campaigns.

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.